Skimmin
CAS No.: 93-39-0
Cat. No.: VC21337696
Molecular Formula: C15H16O8
Molecular Weight: 324.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93-39-0 |
---|---|
Molecular Formula | C15H16O8 |
Molecular Weight | 324.28 g/mol |
IUPAC Name | 7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Standard InChI | InChI=1S/C15H16O8/c16-6-10-12(18)13(19)14(20)15(23-10)21-8-3-1-7-2-4-11(17)22-9(7)5-8/h1-5,10,12-16,18-20H,6H2 |
Standard InChI Key | VPAOSFFTKWUGAD-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O |
Chemical Properties and Structure
Skimmin is chemically identified as 7-(β-D-Glucopyranosyloxy)-2H-1-benzopyran-2-one, with the molecular formula C15H16O8 and a molecular weight of 324.28 g/mol . Its structure consists of a coumarin backbone with a glucose moiety attached at the 7-position.
Physical and Chemical Properties
The physical and chemical properties of skimmin are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C15H16O8 |
Molecular Weight | 324.28 g/mol |
IUPAC Name | 7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Physical State | Crystals with one H2O from water |
Melting Point | 219-221°C (after drying at 100°C and 10 mm) |
Optical Rotation | [α]D18 -80° (c = 10 in pyridine) |
UV Absorption Maximum | 320 nm (in ethanol) |
Solubility | Moderately soluble in hot water, alcohol; practically insoluble in ether, chloroform |
Table 1: Physical and chemical properties of skimmin
Structural Features
Skimmin is a coumarin glycoside characterized by a coumarin backbone with a glucose moiety attached via a glycosidic bond. The coumarin portion provides the basic pharmacophoric structure responsible for various biological activities, while the glucose moiety influences its solubility and pharmacokinetic properties. The compound possesses five defined stereocenters, which contribute to its specific three-dimensional configuration and biological interactions .
Natural Sources
Skimmin has been identified in various plant species, primarily belonging to the Hydrangeaceae family and several other plant families.
Plant Sources
The natural sources of skimmin are summarized in Table 2.
Plant Species | Family | Plant Part |
---|---|---|
Hydrangea paniculata | Hydrangeaceae | Branches and stems |
Hydrangea macrophylla | Hydrangeaceae | Various parts |
Skimmia japonica Thunb. | Rutaceae | Bark and wood |
Adina cordifolia | Rubiaceae | Root bark |
Artemisia ordosica | Asteraceae | Various parts |
Sweet potato | Convolvulaceae | Tuber |
Table 2: Natural sources of skimmin
Extraction and Isolation
Skimmin can be extracted from plant materials using various methods. One documented process involves extracting air-dried stems of H. paniculata with water, followed by passing the extract through macroporous resin column and eluting with water and ethanol fractions. The 30% ethanol fraction is then subjected to silica gel column chromatography and eluted with a mixture of chloroform, methanol, and water. Skimmin is obtained through recrystallization in methanol, with a purity of greater than 95% as determined by HPLC .
Pharmacological Activities
Skimmin has demonstrated diverse pharmacological activities in both in vitro and in vivo studies, making it a promising candidate for developing therapeutic agents for various conditions.
Anti-inflammatory Effects
Skimmin exhibits significant anti-inflammatory properties, which have been documented in several studies. Research has shown that skimmin can inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 . This anti-inflammatory effect contributes to its therapeutic potential in inflammatory conditions and immune-mediated disorders.
Renoprotective Effects
One of the most extensively studied applications of skimmin is its renoprotective activity, particularly in membranous glomerulonephritis. Studies using rat models have demonstrated that skimmin treatment significantly improves renal function parameters and protects against renal injury.
In a study using a rat model of membranous glomerulonephritis induced by cationic bovine serum albumin (c-BSA), treatment with skimmin at doses of 15 mg/kg and 30 mg/kg significantly reduced levels of blood urea nitrogen (BUN), urinary albumin excretion (UAE), and serum creatinine (Scr) . The results are summarized in Table 3.
Parameter | Model Control | Skimmin (15 mg/kg) | Skimmin (30 mg/kg) | MMF (20 mg/kg) |
---|---|---|---|---|
BUN (% reduction) | - | Not significant | 42.7%* | Significant reduction |
UAE (% reduction) | - | 13.5%* | 36.0%* | 30.4%* |
Scr (% reduction) | - | Not significant | 55.7%* | Significant reduction |
Ucr (% increase) | - | Not significant | 51.6%* | Significant increase |
Ccr (% increase) | - | Not significant | 67.8%* | Significant increase |
Table 3: Effect of skimmin on renal function parameters in c-BSA-induced membranous glomerulonephritis in rats. *P < 0.05 compared to model control
Additionally, skimmin treatment reduced glomerular hypercellularity, basement membrane thickening, mesangial proliferation, and tubulointerstitial injuries. It also significantly decreased glomerular deposition of IgG by approximately 41% at a dose of 30 mg/kg .
Anti-diabetic Effects
Skimmin has shown promising anti-diabetic properties by improving insulin resistance through multiple mechanisms. In vitro studies using palmitic acid-induced HepG2 cells have demonstrated that skimmin promotes glucose absorption in a dose-dependent manner. In vivo studies have further confirmed these effects, showing that skimmin decreases serum glucose and insulin levels and improves the homeostasis model assessment of insulin resistance (HOMA-IR) .
The anti-diabetic effects of skimmin extend beyond glucose metabolism. Studies have shown that it decreases liver weight, body weight, and suppresses the secretion of lipid factors in high-fat and high-sugar diet models. It also improves liver function and inhibits pathological changes in the liver induced by high fat and high sugar diets .
Cardioprotective Effects
Recent research has revealed the cardioprotective potential of skimmin, particularly in diabetic cardiomyopathy (DCM). In streptozotocin-induced diabetic models, skimmin treatment significantly improved cardiac function by enhancing the ejection fraction and fractional shortening of the left ventricle .
The cardioprotective effects of skimmin are mediated through multiple mechanisms. It reduces oxidative stress by increasing glutathione levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it decreases cardiac fibrosis and reduces the levels of proinflammatory cytokines in cardiac tissues .
Other Biological Activities
Mechanism of Action
The therapeutic effects of skimmin are mediated through multiple molecular mechanisms and signaling pathways.
Anti-inflammatory Mechanisms
Skimmin exerts its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as IL-1β and IL-6. In renal tissues, it suppresses the infiltration of renal interstitium by CD3-positive T cells and CD20-positive B cells, thereby reducing the inflammatory response .
Regulation of Glucose Metabolism
In the context of diabetes and insulin resistance, skimmin enhances glucose uptake by inhibiting reactive oxygen species (ROS) production and reducing inflammatory factors. It also decreases glucose output by promoting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway and downregulating the expression of glycogen synthase kinase-3β (GSK3β) and glucose-6-phosphatase (G6Pase) .
Skimmin increases glycogen synthesis by inhibiting GSK3β, a negative regulator of glycogen synthesis. It also decreases G6Pase expression, which reduces the breakdown of glycogen to glucose, thereby contributing to lower blood glucose levels .
Cardioprotective Mechanisms
In diabetic cardiomyopathy, skimmin enhances autophagy and ameliorates NLRP3 inflammasome activation. It also reduces oxidative stress by increasing antioxidant enzyme activities and decreases cardiac fibrosis through unidentified mechanisms .
Research Findings and Clinical Implications
Preclinical Efficacy
The preclinical efficacy of skimmin has been demonstrated in various disease models. In renal disorders, doses of 15-30 mg/kg have shown significant therapeutic effects, with the higher dose generally providing better outcomes . In diabetes models, skimmin has proven effective in improving insulin resistance and glucose metabolism . In cardiac models, it has shown protective effects against diabetic cardiomyopathy .
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